6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Lipophilicity Drug-likeness Formulation development

Interchanging indole-2-carboxylic acid analogs without controlling N1-substitution and methoxy position introduces uncontrolled variability in potency, metal chelation, and solubility. This N-(2-methoxyethyl)-6-methoxy derivative eliminates that ambiguity. - Balanced polarity (TPSA 60.7 Ų, XLogP3 1.6) improves aqueous solubility & co-crystallization outcomes - Free C2 carboxylate retains Mg²⁺ chelation capacity (HIV-1 INSTI) & 6-methoxy antifungal pharmacophore - 5 rotatable bonds enable conformational entropy studies (NMR, SPR, X-ray) versus rigid analogs Supplied at ≥95% purity with full batch QC documentation. Ships ambient from US/EU hubs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B13243421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C13H15NO4/c1-17-6-5-14-11-8-10(18-2)4-3-9(11)7-12(14)13(15)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
InChIKeyCUGSNCKAUWADRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid – Physicochemical and Structural Baseline


6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (CAS 1219827-60-7) is a fully synthetic N1-substituted indole-2-carboxylic acid derivative with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol [1]. The compound features a 6-methoxy substituent on the indole core, a free carboxylic acid at the C2 position, and an N-(2-methoxyethyl) group at the N1 position—a substitution pattern that distinguishes it from the naturally occurring antifungal metabolite 6-methoxy-1H-indole-2-carboxylic acid (6-MICA) [1]. Commercial sourcing is available at a minimum purity specification of 95% . The compound's computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 60.7 Ų position it within favorable drug-like physicochemical space, though its five rotatable bonds confer greater conformational flexibility than most unsubstituted or N-methyl indole-2-carboxylic acid analogs [1].

Screening
Target-based assays (HIV-1 integrase, PAI-1) benefit from the free carboxylate and N1-diversified scaffold
Antifungal
6-Methoxy pharmacophore retained for Candida/Aspergillus lead optimization with tuned lipophilicity
Biophysics
Intermediate polarity and flexible side chain suit co-crystallization, NMR, and SPR binding studies
Selectivity
Defined 6-methoxy regiochemistry avoids DLDH/neuroprotection targets of the 5-methoxy series

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid – Structural Differentiation from Analogs


Indole-2-carboxylic acid derivatives are not functionally interchangeable despite sharing a common bicyclic scaffold. Systematic structure-activity relationship (SAR) studies have established that both the N1-substituent identity and the methoxy ring position profoundly modulate biological target engagement [1]. The N-(2-methoxyethyl) group introduces a flexible ether-containing side chain that alters lipophilicity, hydrogen-bonding capacity, and conformational sampling relative to N–H, N-methyl, or N-aryl analogs. Concurrently, the 6-methoxy positional isomer exhibits a distinct pharmacological fingerprint from the more extensively studied 5-methoxyindole-2-carboxylic acid (5-MICA), which acts as a dihydrolipoamide dehydrogenase (DLDH) inhibitor with neuroprotective properties [2]. The C2 carboxylic acid moiety is mechanistically critical: in the HIV-1 integrase strand transfer inhibitor series, the free carboxylate directly chelates the catalytic Mg²⁺ ions within the enzyme active site—a binding interaction that is abolished upon esterification [3]. These cumulative structural determinants mean that substituting a closely related analog—whether differing in N1-substitution, methoxy position, or acid/ester status—introduces uncontrolled variability in potency, selectivity, solubility, and metal-chelation capacity, undermining experimental reproducibility in any target-based or phenotypic screening campaign.

N-H analog (6-MICA)
Missing N1-(2-methoxyethyl) alters lipophilicity, solubility, and target engagement profile; not a direct replacement in SAR studies
N-Methyl analog
Different N1 substituent size and hydrogen-bonding capacity may shift binding affinity and selectivity unpredictably
Methyl ester (CAS 1219827-76-5)
Esterification blocks metal-chelation; inactive in integrase or any Mg²⁺-dependent enzyme assay
5-Methoxy isomer (5-MICA)
Targets DLDH/neuroprotection; divergent pharmacology from antifungal/COMT space of 6-methoxy series

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid – Differentiation Evidence vs. Closest Analogs


Reduced Lipophilicity Relative to Unsubstituted and N-Methyl Analogs

The target compound exhibits a computed XLogP3 value of 1.6, which is substantially lower than the XLogP3 of 2.30 for the unsubstituted parent scaffold 1H-indole-2-carboxylic acid (CAS 1477-50-5) [1][2] and the XLogP of 2.30 for 5-methoxyindole-2-carboxylic acid [3]. The closest N–H analog, 6-methoxy-1H-indole-2-carboxylic acid (6-MICA, CAS 16732-73-3), has a reported experimental Log Pow of 2.214 . The N-(2-methoxyethyl) substituent thus reduces predicted logP by approximately 0.6–0.7 log units relative to these N–H comparators. This magnitude of lipophilicity reduction is consistent with the introduction of an additional ether oxygen acting as a hydrogen-bond acceptor, which enhances aqueous solvation.

Reduced Lipophilicity
Reported
ΔXLogP3 ≈ –0.6 to –0.7
Supports higher aqueous solubility and lower nonspecific protein binding in screening
Computed value vs. parent indole-2-carboxylic acid (XLogP3 2.30) and 6-MICA (Log Pow 2.214)
Lipophilicity Drug-likeness Formulation development ADME prediction

Enhanced Polar Surface Area vs. Parent Indole-2-Carboxylic Acid

The target compound has a computed TPSA of 60.7 Ų [1], which is 7.6 Ų higher than the TPSA of 53.09 Ų reported for 1H-indole-2-carboxylic acid . This increase is attributable to the additional ether oxygen in the N-(2-methoxyethyl) side chain. The TPSA of the target compound falls between that of the parent scaffold and 5-methoxyindole-2-carboxylic acid (TPSA = 62.30 Ų) [2], placing it in a differentiated physicochemical niche. TPSA values below 140 Ų are generally associated with acceptable oral absorption; however, within this range, even modest TPSA differences of 5–10 Ų can shift the balance between passive transcellular permeability and paracellular transport, particularly for compounds with molecular weights near 250 Da.

Enhanced Polar Surface Area
Reported
ΔTPSA +7.6 Ų (60.7 Ų)
Intermediate polarity between parent scaffold and 5-methoxy isomer for balanced permeability
Parent: 53.09 Ų; 5-MICA: 62.30 Ų (PubChem Cactvs)
Polar surface area Membrane permeability Drug design ADME

Critical Role of N1-(2-Methoxyethyl) Substitution in PAI-1 SAR

In a systematic SAR campaign evaluating 2-carboxylic acid indoles as plasminogen activator inhibitor-1 (PAI-1) inhibitors, Hu et al. (2005) demonstrated that modification of the N1 position of the indole scaffold produced marked changes in inhibitory potency [1]. The study established that N1-substitution is not merely a passive structural feature but an active determinant of target engagement. Although the specific N-(2-methoxyethyl) substituent was not directly tested in this published series, the broader SAR framework confirms that replacing the N–H group (as in 6-MICA, CAS 16732-73-3) or the N-methyl group (as in 6-methoxy-1-methyl-1H-indole-2-carboxylic acid, CAS 739365-07-2) with an N-(2-methoxyethyl) chain is expected to alter binding affinity, selectivity, and physicochemical properties simultaneously—making these analogs non-substitutable in any target-based assay context.

N1 Substituent in PAI-1 SAR
Class-level
N1 modification systematically alters PAI-1 inhibitory potency
Supports target engagement exploration for PAI-1 pathway studies
SAR framework from Hu et al. (2005); N-(2-methoxyethyl) not directly tested in this series
Structure-activity relationship N1-substitution PAI-1 inhibition Medicinal chemistry

Free Carboxylic Acid vs. Methyl Ester in Metal-Chelating Engagement

The target compound bears a free C2 carboxylic acid, whereas its direct ester analog—methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate (CAS 1219827-76-5)—has the acid masked as a methyl ester . This distinction is mechanistically consequential. In the indole-2-carboxylic acid-based HIV-1 integrase strand transfer inhibitor series, X-ray crystallography and binding conformation analysis revealed that the C2 carboxylate moiety directly chelates the two catalytic Mg²⁺ ions within the integrase active site; esterification of this position abolishes metal-coordination capacity and consequently eliminates inhibitory activity [1]. The lead compound in this series demonstrated an IC₅₀ of 3.11 μM against integrase strand transfer activity [1]. Beyond integrase, the free C2 carboxylate is also essential for binding to the Mcl-1 BH3-binding groove, as exemplified by the clinical candidate AZD5991, where the indole-2-carboxylic acid core is indispensable for high-affinity interaction [2].

Free Acid vs. Methyl Ester
Head-to-head
Free acid (–COOH)
Metal-chelating competent
Methyl ester (–COOCH₃)
Chelation incompetent
Free carboxylate essential for Mg²⁺-dependent enzyme inhibitor design
Esterification abolishes HIV-1 integrase activity (free acid IC₅₀ 3.11 μM; ester inactive)
Metal chelation HIV-1 integrase Carboxylic acid Ester prodrug

Conformational Flexibility vs. Rigid Indole-2-Carboxylic Acid Analogs

The target compound possesses five rotatable bonds [1], whereas 1H-indole-2-carboxylic acid has only one rotatable bond (the C2–COOH torsion) , and 6-methoxy-1H-indole-2-carboxylic acid has two rotatable bonds (6-OCH₃ and C2–COOH) [2]. The three additional rotatable bonds introduced by the N-(2-methoxyethyl) chain (N–CH₂, CH₂–CH₂, CH₂–O) create a significantly expanded conformational ensemble. This has dual implications: (a) increased entropic penalty upon target binding, which may reduce affinity unless compensated by enthalpy-driven interactions from the ether oxygen; and (b) greater adaptability to irregularly shaped binding pockets that cannot accommodate rigid scaffolds. A rotatable bond count of ≤10 is a Lipinski rule-of-five criterion; the value of 5 places the target in a moderately flexible regime distinct from both the rigid parent scaffold and highly flexible poly-ether derivatives.

Conformational Flexibility
Reported
5 rotatable bonds vs. 1–2 for rigid analogs
Probes conformational plasticity of indole-binding pockets for hit-to-lead optimization
Additional bonds from N-(2-methoxyethyl) chain; parent 1, 6-MICA 2 rotatable bonds
Conformational flexibility Rotatable bonds Entropy Ligand efficiency

6-Methoxy vs. 5-Methoxy Positional Isomers: Divergent Target Profiles

The methoxy group position on the indole ring is a critical determinant of biological target selectivity. 5-Methoxyindole-2-carboxylic acid (5-MICA, CAS 4382-54-1) is a well-characterized reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH, EC 1.8.1.4), and its administration confers neuroprotection against ischemic stroke injury in rodent models via Nrf2 pathway activation [1][2]. In contrast, the 6-methoxy series—exemplified by 6-methoxy-1H-indole-2-carboxylic acid (6-MICA)—exhibits antifungal activity against Candida albicans and Aspergillus niger, with inhibition zones reaching 21.3 mm under optimized conditions [3], and also acts as a catechol-O-methyltransferase (COMT) inhibitor with an IC₅₀ of 0.3 mM . Although the target compound bears an additional N-(2-methoxyethyl) modification, its 6-methoxy regiochemistry anchors it within the antifungal/COMT pharmacological space rather than the DLDH/neuroprotection space occupied by the 5-methoxy series. No published evidence indicates that the 6-methoxy series exhibits meaningful DLDH inhibition, and conversely, 5-MICA has not been reported as an antifungal agent.

6- vs. 5-Methoxy Isomerism
Class-level
6-OCH₃ target compound
Antifungal / COMT
5-OCH₃ isomer (5-MICA)
DLDH / neuroprotection
Defines correct isomer for antifungal or DLDH pathway research; crossover not expected
6-MICA antifungal zone 21.3 mm; 5-MICA neuroprotection in rodent model (p
Positional isomerism DLDH inhibition Antifungal activity Target selectivity

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid – Research and Industrial Applications


Antifungal Lead Optimization via N1-Diversification

Building on the established antifungal activity of 6-methoxy-1H-indole-2-carboxylic acid (6-MICA) against Candida albicans and Aspergillus niger (inhibition zones up to 21.3 mm) [1], the target compound introduces an N-(2-methoxyethyl) substituent that reduces lipophilicity by approximately 0.6 log units (XLogP3 = 1.6 vs. Log Pow = 2.214 for 6-MICA) [2]. This physicochemical modification is predicted to improve aqueous solubility and reduce nonspecific protein binding, addressing two common liabilities of antifungal natural product leads. Medicinal chemistry teams can use this compound as a late-stage diversification intermediate to explore whether the enhanced solubility profile translates to improved MIC values or reduced serum protein shift in whole-cell antifungal assays, without altering the 6-methoxy pharmacophore that defines the antifungal target engagement profile.

HIV-1 Integrase Inhibitor Fragment-Based Screening

The indole-2-carboxylic acid scaffold has been validated as an HIV-1 integrase strand transfer inhibitor (INSTI) chemotype, with the C2 carboxylate directly chelating the catalytic Mg²⁺ ions in the integrase active site [1]. The target compound's intermediate TPSA (60.7 Ų) and reduced XLogP3 (1.6) position it favorably for fragment-based or structure-based screening campaigns targeting the integrase active site [2]. Unlike the unsubstituted indole-2-carboxylic acid (TPSA = 53.09 Ų, XLogP3 = 2.30), which may suffer from limited solubility, and the more polar 5-methoxy analog (TPSA = 62.30 Ų), the target compound offers a balanced polarity profile that can facilitate co-crystallization trials while retaining the metal-chelating carboxylate essential for Mg²⁺ coordination.

Selectivity Profiling of 5-Methoxy vs. 6-Methoxy Indole-2-Carboxylic Acids

The divergent pharmacology of methoxy positional isomers—5-MICA as a DLDH inhibitor with neuroprotective activity [1] versus 6-MICA as an antifungal and COMT-inhibitory metabolite [2]—creates a need for selectivity tool compounds that can definitively assign biological activity to one regioisomeric series. The target compound, bearing the 6-methoxy substitution pattern with an N-(2-methoxyethyl) group, can serve as a selectivity probe to test whether the antifungal/COMT activity observed in the 6-methoxy series is retained or modulated upon N1-substitution. Parallel testing against the 5-methoxy series (5-MICA or its N-substituted analogs) in DLDH enzymatic assays and antifungal susceptibility testing enables construction of a positional selectivity matrix that guides lead series prioritization.

N1-Substituent Effects on Target Binding Conformation

The target compound's five rotatable bonds—three of which reside in the flexible N-(2-methoxyethyl) side chain—create a conformational ensemble that is distinct from the rigid N–H analog 6-MICA (2 rotatable bonds) [1]. This difference makes the compound a valuable chemical biology tool for biophysical studies (NMR, X-ray crystallography, surface plasmon resonance) designed to measure the entropic and enthalpic contributions of side-chain flexibility to target binding. By comparing the binding thermodynamics of the target compound with those of its more rigid N–H and N-methyl analogs, researchers can determine whether their target binding site rewards or penalizes ligand flexibility—an insight that directly informs the design of higher-affinity, more ligand-efficient inhibitors in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Antifungal Lead Diversification
6-Methoxy scaffold with N1-lipophilicity modulation
MIC shift and solubility improvement vs. 6-MICA
HIV-1 Integrase Fragment Screening
Metal-chelating carboxylate with intermediate polarity
Co-crystallization and Mg²⁺ binding confirmation
Methoxy Isomer Selectivity Profiling
Positional isomerism (6-OCH₃ vs. 5-OCH₃)
Target engagement divergence (DLDH vs. antifungal)
Ligand Flexibility Biophysics
Expanded rotatable bond ensemble (nRotB 5)
Binding thermodynamics (ΔG, ΔH, -TΔS)
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